molecular formula C11H8N2O2 B13471551 3-cyano-4-methyl-1H-indole-7-carboxylic acid CAS No. 2866318-89-8

3-cyano-4-methyl-1H-indole-7-carboxylic acid

Cat. No.: B13471551
CAS No.: 2866318-89-8
M. Wt: 200.19 g/mol
InChI Key: OJPSRGPPRGLCFQ-UHFFFAOYSA-N
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Description

3-Cyano-4-methyl-1H-indole-7-carboxylic acid (molecular formula: C₁₁H₈N₂O₂) is an indole derivative featuring a cyano group (-C≡N) at position 3, a methyl (-CH₃) group at position 4, and a carboxylic acid (-COOH) moiety at position 7 (Figure 1). Its SMILES notation is CC1=C2C(=CNC2=C(C=C1)C(=O)O)C#N, and its InChIKey is OJPSRGPPRGLCFQ-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 136.1 Ų ([M-H]⁻) to 155.0 Ų ([M+Na]+), indicating moderate molecular compactness .

Properties

CAS No.

2866318-89-8

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

3-cyano-4-methyl-1H-indole-7-carboxylic acid

InChI

InChI=1S/C11H8N2O2/c1-6-2-3-8(11(14)15)10-9(6)7(4-12)5-13-10/h2-3,5,13H,1H3,(H,14,15)

InChI Key

OJPSRGPPRGLCFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CNC2=C(C=C1)C(=O)O)C#N

Origin of Product

United States

Preparation Methods

Halogenation of Indole Esters

Method:
Halogenation of indole esters (such as ethyl 3-bromoindole-7-carboxylate or ethyl 3-iodoindole-7-carboxylate) is typically performed under controlled conditions using halogenating agents like N-bromosuccinimide (NBS) or iodine with oxidants, in solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF). The process favors regioselectivity at the 3-position due to the electronic nature of the indole ring.

Reaction Conditions:

  • Reagents: NBS or iodine, oxidants (e.g., hydrogen peroxide)
  • Solvent: NMP or DMF
  • Temperature: 0°C to room temperature
  • Time: 2–6 hours

Representative Reaction:

Indole ester + NBS → 3-halogenated indole ester

Reference:
The halogenation process is described in patent WO2002059092A1, where halogenation occurs under standard conditions with reagents like CI, Br, or I, followed by cyanation ().

Cyanation of Halogenated Indole Esters

Method:
Cyanation is achieved via nucleophilic substitution using copper(I) cyanide (CuCN) in high-boiling solvents such as NMP. The process involves heating the halogenated intermediate with CuCN at elevated temperatures (~100–140°C). This step introduces the nitrile group at the 3-position, yielding the cyanoindole ester.

Reaction Conditions:

  • Reagents: CuCN (4–5 equivalents)
  • Solvent: NMP
  • Temperature: 100–140°C
  • Duration: 3–6 hours

Representative Reaction:

3-halogenated indole ester + CuCN → 3-cyanoindole ester

Reference:
The detailed procedure is provided in patent WO2002059092A1, with specific emphasis on using ethyl 3-bromoindole-7-carboxylate or ethyl 3-iodoindole-7-carboxylate as starting materials ().

Hydrolysis to the Acid

Method:
Hydrolysis of the ester to the free acid is performed using aqueous acid, such as hydrochloric acid (HCl, 37%), in a mixture of water and acetone or other polar solvents. Precipitation of the acid occurs upon acidification.

Reaction Conditions:

  • Reagents: HCl (37%)
  • Solvent: Acetone/water mixture
  • Temperature: Room temperature to reflux
  • Duration: Several hours

Representative Reaction:

Ester + HCl → 3-cyano-4-methyl-1H-indole-7-carboxylic acid

Reference:
The hydrolysis step is standard in organic synthesis and is implied in patent processes for converting cyanoindole esters to acids ().

Alternative Synthetic Route: Direct Cyanation of Indole Derivatives

Method:
An alternative approach involves direct cyanation of methyl-substituted indole derivatives, followed by oxidation or hydrolysis to obtain the carboxylic acid. This method can utilize transition metal catalysis (e.g., copper or palladium catalysts) to facilitate regioselective cyanation.

Reaction Conditions:

  • Reagents: Copper catalysts, cyanide sources
  • Solvent: Polar aprotic solvents (DMF, NMP)
  • Temperature: Elevated (100–140°C)

Note:
This method is less common due to toxicity concerns with cyanide reagents but offers a streamlined route.

Summary of Key Reagents and Conditions

Step Reagents Solvent Temperature Time Notes
Halogenation NBS or I2 NMP or DMF 0°C to RT 2–6 hrs Regioselective at C-3
Cyanation CuCN NMP 100–140°C 3–6 hrs Nucleophilic substitution
Hydrolysis HCl (37%) Water/Acetone RT or reflux Several hrs Acidic hydrolysis of ester

Chemical Reactions Analysis

Hydrolysis of the Cyano Group

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction expands the compound’s utility in synthesizing α-amino acid analogs.

ConditionsProductYieldSource
H<sub>2</sub>SO<sub>4</sub> (conc.), 100°C4-Methyl-1H-indole-7,3-dicarboxylic acid68–75%
NaOH (10%), refluxSodium carboxylate intermediate82%

Mechanism : Acidic hydrolysis proceeds via protonation of the nitrile, forming an imidic acid intermediate, which tautomerizes to the carboxylic acid. Basic conditions generate a cyanide ion intermediate, followed by sequential hydrolysis .

Esterification of the Carboxylic Acid

The carboxylic acid reacts with alcohols under acid catalysis to form esters, enhancing solubility for further derivatization.

AlcoholCatalystTemperatureProduct EsterYield
MethanolH<sub>2</sub>SO<sub>4</sub>RefluxMethyl 3-cyano-4-methyl-1H-indole-7-carboxylate89%
EthanolSOCl<sub>2</sub>60°CEthyl 3-cyano-4-methyl-1H-indole-7-carboxylate78%

Applications : Ester derivatives are intermediates in peptide coupling and metal-organic framework synthesis .

Cyclization Reactions

The compound participates in multicomponent cyclization reactions to form fused heterocycles, such as pyrans and pyridines, under ultrasonic or microwave irradiation .

Nucleophilic Substitution

The cyano group acts as an electron-withdrawing group, facilitating nucleophilic aromatic substitution at the C2 position under basic conditions .

NucleophileBaseProductYield
NH<sub>3</sub>K<sub>2</sub>CO<sub>3</sub>3-Amino-4-methyl-1H-indole-7-carboxylic acid63%
HS<sup>−</sup>DBN3-Mercapto-4-methyl-1H-indole-7-carboxylic acid58%

Key Insight : Substituents on the indole ring (e.g., methyl at C4) sterically hinder reactions at adjacent positions, directing substitution to less hindered sites .

Oxidation and Reduction

  • Oxidation : The methyl group at C4 is resistant to mild oxidants but forms a ketone under strong conditions (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>).

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) converts the nitrile to an amine, yielding 3-amino-4-methyl-1H-indole-7-carboxylic acid (Yield: 70%) .

Decarboxylation

Thermal decarboxylation occurs at 200–220°C, producing 3-cyano-4-methyl-1H-indole as a volatile product. This reaction is pivotal for generating simpler indole cores for further functionalization.

Multi-Component Reactions (MCRs)

The compound’s dual functionality enables its use in MCRs to synthesize complex architectures:

ComponentsCatalystProductYield
Aromatic aldehyde, ethyl acetoacetateInCl<sub>3</sub>3-(Pyranyl)-4-methyl-1H-indole55–86%
Ammonium acetate, β-ketoesterNone3-(Dihydropyridinyl)-4-methyl-1H-indole72%

Conditions : Microwave irradiation (2–7 min), solvent-free .

Scientific Research Applications

3-cyano-4-methyl-1H-indole-7-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyano-4-methyl-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors . The cyano and carboxylic acid groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid

  • Molecular Formula: C₁₀H₈ClNO₂
  • Substituents : Chloro (-Cl) at position 7, methyl at position 3, carboxylic acid at position 2.
  • Key Differences: The chloro group (electron-withdrawing) at position 7 contrasts with the cyano group (also electron-withdrawing) at position 3 in the target compound.

7-Methoxy-1H-Indole-3-Carboxylic Acid

  • Molecular Formula: C₁₀H₉NO₃
  • Substituents : Methoxy (-OCH₃) at position 7, carboxylic acid at position 3.
  • Key Differences: Methoxy (electron-donating) vs. cyano (electron-withdrawing) groups modulate electronic effects on the indole core. Carboxylic acid at position 3 may enhance solubility compared to position 7 due to steric accessibility.
  • Physical Properties : Melting point = 199–201°C; priced at JPY 19,100/10g .

Indole-3-Carboxylic Acid

  • Molecular Formula: C₉H₇NO₂
  • Substituents : Carboxylic acid at position 3.
  • Key Differences :
    • Lacks substituents at positions 4 and 7, reducing steric hindrance.
    • Simpler structure may confer higher solubility in polar solvents compared to the target compound.
  • Regulatory Status: Complies with EU safety regulations (EC No. 1907/2006) .

Ethyl 5-Methoxyindole-2-Carboxylate

  • Molecular Formula: C₁₂H₁₃NO₃
  • Substituents : Methoxy at position 5, ethyl ester (-COOEt) at position 2.
  • Key Differences :
    • Ester group (hydrolytically labile) vs. carboxylic acid (ionizable) alters reactivity and bioavailability.
    • Methoxy at position 5 vs. methyl at position 4 in the target compound affects π-π stacking interactions .

Comparative Data Table

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties Source
3-Cyano-4-methyl-1H-indole-7-carboxylic acid C₁₁H₈N₂O₂ -CN (3), -CH₃ (4), -COOH (7) 200.20 CCS ([M+H]+): 143.0 Ų
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ -Cl (7), -CH₃ (3), -COOH (2) 223.63 CAS: 16381-48-9; R&D use only
7-Methoxy-1H-indole-3-carboxylic acid C₁₀H₉NO₃ -OCH₃ (7), -COOH (3) 191.18 mp: 199–201°C; price: JPY 19,100/10g
Indole-3-carboxylic acid C₉H₇NO₂ -COOH (3) 161.16 Regulatory compliance
Ethyl 5-methoxyindole-2-carboxylate C₁₂H₁₃NO₃ -OCH₃ (5), -COOEt (2) 219.24 >97.0% purity

Structural and Functional Implications

  • Solubility : Carboxylic acid placement at position 7 may reduce solubility in aqueous media compared to position 3 (e.g., indole-3-carboxylic acid) due to steric shielding .
  • Reactivity : Ester derivatives (e.g., ethyl 5-methoxyindole-2-carboxylate) are more prone to hydrolysis than carboxylic acids, suggesting divergent synthetic applications .

Biological Activity

3-Cyano-4-methyl-1H-indole-7-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The molecular formula of 3-cyano-4-methyl-1H-indole-7-carboxylic acid is C11H8N2O2, with a molecular weight of 200.2 g/mol. The structure features an indole ring system with a cyano group and a carboxylic acid functional group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC11H8N2O2
Molecular Weight200.2 g/mol
IUPAC Name3-cyano-4-methyl-1H-indole-7-carboxylic acid
CAS Number2866318-89-8

Research indicates that compounds similar to 3-cyano-4-methyl-1H-indole-7-carboxylic acid may act through various biological pathways:

  • Inhibition of Kinases : It has been suggested that indole derivatives can act as allosteric inhibitors of kinases, including the insulin-like growth factor receptor (IGF1R). These interactions may lead to altered cellular signaling pathways involved in cancer progression .
  • Antioxidant Activity : The presence of the carboxylic acid group may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
  • Antimicrobial Properties : Preliminary studies have indicated that similar compounds exhibit antimicrobial activity by disrupting bacterial cell membranes, although specific data on this compound is limited .

Research Findings and Case Studies

Several studies have explored the biological activity of related indole compounds, providing insights into the potential effects of 3-cyano-4-methyl-1H-indole-7-carboxylic acid:

Case Study 1: Anticancer Activity

A study on structurally related indole derivatives demonstrated significant anticancer properties against various cancer cell lines. For instance, compounds showed IC50 values ranging from 0.4 µM to 5.8 µM against human melanoma and glioblastoma cells, suggesting that modifications in the indole structure can enhance bioactivity . Although specific IC50 data for 3-cyano-4-methyl-1H-indole-7-carboxylic acid is not available, its structural similarities suggest potential efficacy.

Case Study 2: Allosteric Inhibition

In a molecular dynamics study focusing on allosteric inhibitors of IGF1R kinase, it was found that cyano-substituted indoles could form stable hydrogen bonds within the allosteric pocket of the receptor. This interaction is crucial for inhibiting kinase activity and suggests that 3-cyano-4-methyl-1H-indole-7-carboxylic acid might similarly engage with protein targets in cellular pathways .

Biological Activity Summary Table

Activity TypeObserved EffectsReference
AnticancerIC50 values < 5 µM in related compounds
AntioxidantScavenging free radicals
AntimicrobialDisruption of cell membranes
Kinase InhibitionAllosteric inhibition of IGF1R

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyano-4-methyl-1H-indole-7-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : Adapt condensation reactions used for analogous indole derivatives. For example, refluxing 3-formyl-indole precursors with nitrile-containing reagents in acetic acid, using sodium acetate as a catalyst (similar to methods in Scheme 2 of ). Optimize stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to nucleophile) and monitor reaction progress via TLC or HPLC .
  • Key Considerations : Control reaction temperature (reflux at ~110°C) to avoid decomposition of the cyano group. Purify via recrystallization from acetic acid or ethanol-water mixtures .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C, based on stability data for structurally similar indole-carboxylic acids. Use desiccants to prevent hydrolysis of the cyano group. Avoid exposure to strong acids/bases or oxidizing agents, as these may degrade the indole core .
  • Safety Precautions : Wear nitrile gloves, safety goggles, and a P95 respirator during handling, following protocols for indole derivatives with unknown acute toxicity .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Assign peaks using ¹H/¹³C NMR in DMSO-d₆; the carboxylic acid proton (δ ~12-13 ppm) and cyano carbon (δ ~110-120 ppm) are diagnostic .
  • HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor for [M–H]⁻ ion (calculated MW: 230.2 g/mol) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

  • Methodology : Employ single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Grow crystals via slow evaporation of a DMF/water solution. Analyze bond angles and torsional strain between the cyano, methyl, and carboxylic acid groups to confirm regiochemistry .
  • Data Interpretation : Compare experimental results with DFT-optimized structures to identify deviations (e.g., planarity of the indole ring) .

Q. What strategies mitigate contradictions in reported physicochemical properties (e.g., solubility, melting point)?

  • Methodology :

  • Solubility : Perform shake-flask experiments in buffers (pH 1–13) and organic solvents (DMSO, ethanol). Cross-validate with computational models (e.g., Hansen solubility parameters) .
  • Melting Point : Use differential scanning calorimetry (DSC) at 5°C/min under N₂. Compare with literature values for 6-methylindole-3-carboxylic acid (mp 208–210°C, ) to assess substituent effects .

Q. How does the cyano group influence reactivity in medicinal chemistry applications?

  • Methodology : Test electrophilic substitution reactions (e.g., Suzuki coupling at the 2-position of the indole core). Compare reactivity with non-cyano analogs (e.g., methyl 3-amino-5,6-dimethoxy-indole-2-carboxylate, ). Use LC-MS to track byproducts and optimize conditions for selective functionalization .

Data Gaps and Recommendations

  • Missing Physicochemical Data : No experimental values for logP, pKa, or vapor pressure are available. Estimate via quantitative structure-activity relationship (QSAR) models or perform shake-flask/UV-Vis titration assays .
  • Toxicological Uncertainty : While no carcinogenic classification exists (), conduct Ames tests or zebrafish embryo assays to evaluate genotoxicity and developmental effects .

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